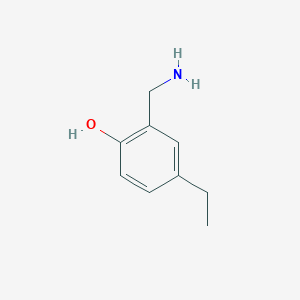

2-(Aminomethyl)-4-ethylphenol

Beschreibung

2-(Aminomethyl)-4-ethylphenol is a phenolic derivative characterized by an ethyl group at the para-position and an aminomethyl group at the ortho-position of the aromatic ring. Based on these analogs, this compound likely serves as a precursor or intermediate in organic synthesis, particularly in pharmaceuticals or specialty chemicals. Its aminomethyl group may enhance solubility and reactivity compared to simpler phenolic derivatives, making it valuable for targeted biochemical applications .

Eigenschaften

Molekularformel |

C9H13NO |

|---|---|

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

2-(aminomethyl)-4-ethylphenol |

InChI |

InChI=1S/C9H13NO/c1-2-7-3-4-9(11)8(5-7)6-10/h3-5,11H,2,6,10H2,1H3 |

InChI-Schlüssel |

PCYIITXUFGYKET-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C=C1)O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-ethylphenol typically involves the reaction of 4-ethylphenol with formaldehyde and ammonia. This process, known as the Mannich reaction, results in the formation of the aminomethyl group on the phenol ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as acidic resins, can further enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-4-ethylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated phenol derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Aminomethyl)-4-ethylphenol and its analogs:

Notes:

- Structural Variations: Substituent Position: this compound uniquely combines para-ethyl and ortho-aminomethyl groups, whereas analogs like 4-(2-aminoethyl)phenol feature a para-aminoethyl group. Functional Group Diversity: The presence of a methoxy group in 4-(2-Aminoethyl)-2-methoxyphenol enhances lipophilicity compared to hydroxylated analogs, affecting membrane permeability .

- Biological Activity: cAMP/PKA Inhibition: 4-Ethylresorcinol and 4-ethylphenol exhibit dose-dependent inhibition of cAMP and PKA, critical in melanogenesis regulation. 4-Ethylresorcinol is ~2× more potent than 4-ethylphenol, suggesting hydroxyl group positioning (resorcinol vs. phenol) enhances efficacy .

- Synthetic and Industrial Relevance: Pretreatment Impact: Bio-oil yields of 4-ethylphenol vary significantly with pretreatment methods (e.g., oxidative vs. deacetylation), highlighting the importance of synthesis protocols in optimizing compound output . Safety Profiles: 4-(2-Aminoethyl)phenol shares structural similarity with hazardous substances on the SIN List, suggesting this compound may require rigorous hazard evaluation despite lacking direct toxicity data .

Key Research Findings

Mechanistic Insights: 4-Ethylphenol and 4-ethylresorcinol reduce cAMP levels by 40–60% at 25 μM, outperforming common depigmenting agents like PTU. Their PKA inhibition (50–70% at 50 μM) correlates with melanogenesis suppression . The aminomethyl group in 2-(Aminomethyl)phenol derivatives may enhance nucleophilic reactivity, facilitating conjugation or salt formation in drug design .

Thermochemical Data: 4-(2-Aminoethyl)phenol has a melting point of 162°C, higher than most alkylphenols, likely due to hydrogen bonding from the aminoethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.